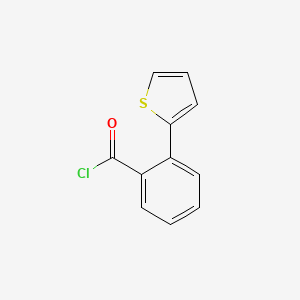

2-(Thiophen-2-yl)benzoyl chloride

Description

Significance of Aryl and Heteroaryl Acid Chlorides in Synthetic Organic Chemistry

Aryl and heteroaryl acid chlorides, also known as acyl chlorides, are a class of highly reactive organic compounds indispensable to modern synthetic chemistry. numberanalytics.comiitk.ac.in Their reactivity stems from the functional group, which consists of a carbonyl group bonded to a chlorine atom. numberanalytics.comfiveable.me The carbon atom of this group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. libretexts.org

This inherent reactivity makes acid chlorides exceptionally useful as acylating agents, facilitating the introduction of an acyl group (R-C=O) into other molecules. iitk.ac.in They are key intermediates in a wide array of nucleophilic acyl substitution reactions. numberanalytics.comchemistrysteps.com These reactions are fundamental for creating a variety of new chemical bonds, most notably:

Carbon-Oxygen bonds: In reactions with alcohols, acid chlorides readily form esters. libretexts.orgchemistrysteps.com

Carbon-Nitrogen bonds: They react rapidly with ammonia (B1221849) and primary or secondary amines to produce primary, secondary, and tertiary amides, respectively. libretexts.orgchemistrysteps.com

Anhydrides: The reaction of an acid chloride with a carboxylate salt yields a carboxylic acid anhydride (B1165640). chemistrysteps.com

The versatility and high reactivity of aryl and heteroaryl acid chlorides make them crucial building blocks for synthesizing complex molecules across various sectors, including pharmaceuticals and polymers. numberanalytics.com

Overview of Thiophene-Containing Building Blocks in Chemical Synthesis

Thiophene (B33073) is a five-membered, sulfur-containing aromatic heterocycle that serves as a vital building block in organic synthesis. researchgate.netnumberanalytics.com First discovered as a contaminant in benzene (B151609), its structural and physicochemical properties bear a remarkable resemblance to the benzene ring, leading to its classification as a bioisostere. nih.govcognizancejournal.com This means that a thiophene ring can often replace a benzene ring in a biologically active compound without a significant loss of activity, a strategy frequently employed in drug design. wikipedia.org

The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antipsychotic, and antimicrobial properties. nih.govnih.gov Beyond pharmaceuticals, thiophene derivatives are integral to the field of materials science, particularly in the development of organic electronics like polythiophenes, which are polymers with useful conductive properties. wikipedia.orgnih.gov The utility of thiophene is enhanced by its versatile chemistry, which allows for various modifications and functionalizations, making it a staple in the toolbox of synthetic chemists. numberanalytics.comnih.gov

Scope and Research Focus on 2-(Thiophen-2-yl)benzoyl chloride

This compound is a specific heteroaryl acid chloride that combines the reactive acyl chloride group with a biphenyl-like scaffold where one phenyl ring is replaced by a thiophene ring. This unique structure positions it as a valuable intermediate for synthesizing more complex heterocyclic systems. The compound's chemistry is dictated by both the reactive acid chloride function and the aromatic thiophene ring. The acid chloride group is expected to undergo the typical nucleophilic acyl substitution reactions, while the thiophene ring offers sites for further functionalization.

Research into related structures, such as 2-(thiophen-2-yl)benzaldehyde, highlights the utility of this substitution pattern. The aldehyde analogue is a known building block for creating complex heterocyclic compounds and has been investigated for potential anti-inflammatory and antimicrobial properties. Similarly, this compound serves as a precursor for creating a variety of derivatives through reactions with different nucleophiles, making it a focused subject for synthetic methodology development. The preparation of such compounds often involves multi-step syntheses, for example, the conversion of a corresponding carboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.combeilstein-journals.org

Below is a table detailing the key chemical properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 135114-53-3 |

| Molecular Formula | C₁₁H₇ClOS |

| Molecular Weight | 222.70 g/mol |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOVWZAGQKKACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383777 | |

| Record name | 2-(Thiophen-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97677-81-1 | |

| Record name | 2-(Thiophen-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophen-2-yl-benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Thiophen 2 Yl Benzoyl Chloride and Its Analogues

Electrophilic Acylation Reactions

Electrophilic acylation is a fundamental reaction class for acyl chlorides, including 2-(thiophen-2-yl)benzoyl chloride. These reactions involve the substitution of a hydrogen atom on an electron-rich substrate with an acyl group, proceeding through an electrophilic aromatic substitution mechanism. organic-chemistry.orglibretexts.org The reactivity of the acyl chloride is often enhanced by the use of a Lewis acid catalyst, which polarizes the carbonyl group and generates a highly electrophilic acylium ion. organic-chemistry.org

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, and it can be applied to thiophene (B33073) and its derivatives. organic-chemistry.orgbeilstein-journals.org The reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid, such as aluminum chloride, leads to the formation of a new carbon-carbon bond. organic-chemistry.orglibretexts.org

In the context of thiophene, electrophilic substitution, including acylation, preferentially occurs at the C2-position (α-position) over the C3-position (β-position). stackexchange.com This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed during the attack at the C2-position, which can be represented by three resonance structures, compared to the two resonance structures for the C3-attack intermediate. stackexchange.com

For instance, the acylation of 2-acetylthiophene (B1664040) with benzoyl chloride in the presence of aluminum chloride has been studied. arkat-usa.org However, this reaction is often complicated by side reactions like transacylation, leading to a mixture of products. arkat-usa.org To circumvent these issues, alternative acylating agents like aryldichlorocarbenium tetrachloroaluminates, generated from benzotrichlorides and aluminum chloride, have been explored. These reagents have been shown to react with 2-acetylthiophene with higher selectivity and at lower temperatures compared to the traditional benzoyl chloride/AlCl3 system. arkat-usa.org

Conversely, the acylation of 3-acetylthiophene (B72516) with aroyl chlorides proceeds more smoothly, yielding the corresponding 2,4-diacylthiophenes in high yields without the formation of the 2,5-isomer. arkat-usa.org This suggests that the substrate's substitution pattern significantly influences the outcome of the Friedel-Crafts acylation.

Table 1: Comparison of Acylating Agents in the Aromatic Acylation of Acetylthiophenes arkat-usa.org

| Substrate | Acylating Agent | Product | Yield (%) |

| 2-Acetylthiophene | Benzoyl chloride/AlCl3 | 2-Acetyl-4-benzoylthiophene & others | 13 (total products) |

| 2-Acetylthiophene | Benzotrichloride (B165768)/AlCl3 | 2-Acetyl-4-benzoylthiophene | 50 |

| 3-Acetylthiophene | Benzoyl chloride/AlCl3 | 4-Acetyl-2-benzoylthiophene | 76 |

This compound readily reacts with a variety of nucleophiles, most notably amines, to form amides. This reaction, a type of nucleophilic acyl substitution, is a fundamental process in organic synthesis. tsijournals.comchemguide.co.uk The reaction mechanism typically involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding N-substituted amide. chemguide.co.uk

The acylation of amines with benzoyl chloride and its derivatives is a well-established transformation. tsijournals.com The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. chemguide.co.uk In some cases, the reaction can proceed under solvent-free conditions, offering a greener alternative to traditional methods. tsijournals.comtsijournals.com

The reactivity of the amine is influenced by its basicity and steric hindrance. Primary and secondary amines are generally reactive towards acyl chlorides. The reaction of this compound with various amines would be expected to produce a range of N-substituted 2-(thiophen-2-yl)benzamides. For example, the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides has been used to synthesize 2-benzoylaminothiobenzamides. nih.gov

Beyond simple amines, other nucleophiles such as hydrazines can also be acylated. The reaction of acyl chlorides with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazides. rsc.orgorgsyn.org However, this reaction can sometimes be complicated by the formation of 1,2-diacylhydrazines as a side product, especially with low molecular weight aliphatic acyl chlorides. orgsyn.orgresearchgate.net Careful control of reaction conditions, such as temperature and the choice of solvent, is often necessary to favor the formation of the desired mon-acylhydrazide. rsc.orgorgsyn.org

Table 2: Examples of Amide and Hydrazide Synthesis from Acyl Chlorides

| Acyl Chloride | Nucleophile | Product | Reference |

| Benzoyl chloride | Various amines | N-substituted benzamides | tsijournals.com |

| Substituted benzoyl chlorides | 2-Aminothiobenzamide | 2-Benzoylaminothiobenzamides | nih.gov |

| Various aroyl chlorides | Hydrazine monohydrate | Aroylhydrazides | rsc.org |

| Pivaloyl chloride | Hydrazine | Pivaloyl hydrazide | orgsyn.org |

Cross-Coupling Reactions Utilizing Acyl Chlorides

Acyl chlorides, including this compound, can serve as electrophilic partners in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile. wikipedia.org Acyl chlorides are effective electrophiles in this reaction, allowing for the synthesis of ketones. wikipedia.orgnih.gov The catalytic cycle of the Stille reaction generally involves the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the ketone product and regenerate the Pd(0) catalyst. wikipedia.org

While specific examples involving this compound are not prevalent in the provided search results, the general reactivity of acyl chlorides in Stille couplings is well-documented. wikipedia.orgnih.gov The coupling of various acyl chlorides with aryltributylstannanes provides a versatile route to unsymmetrical ketones. The reaction is known for its tolerance to a wide range of functional groups. nih.gov However, the toxicity of organotin reagents is a significant drawback of this methodology. wikipedia.org

It is plausible that this compound could be coupled with various aryltributylstannanes under standard Stille conditions to yield the corresponding 2-(thiophen-2-yl)diaryl ketones. The reaction would likely be catalyzed by a palladium source, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand. nih.gov

Beyond the Stille reaction, acyl chlorides participate in other palladium-catalyzed transformations. One notable example is the decarbonylative coupling reaction, where the acyl group is not incorporated into the final product. rsc.org For instance, palladium-catalyzed intramolecular decarbonylative coupling of thioesters has been reported for the synthesis of thioethers. rsc.org While this doesn't directly involve an acyl chloride, it highlights a pathway where a related functional group undergoes decarbonylation under palladium catalysis.

More directly, palladium-catalyzed coupling reactions of benzoyl halides with aryltrifluorosilanes have been developed to produce diaryl ketones. elsevierpure.com This indicates that various organometallic reagents can be coupled with acyl chlorides under palladium catalysis. Furthermore, palladium-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids with aryl halides, including chlorides, have been established. acs.org This showcases the versatility of palladium catalysis in forging new C-C bonds with various coupling partners.

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed cross-couplings. Copper catalysts are generally less expensive and can exhibit different reactivity and selectivity profiles.

Copper(II) oxide has been shown to be an efficient catalyst for the acylation and benzoylation of alcohols, phenols, and amines under solvent-free conditions. tsijournals.com This demonstrates the ability of copper to catalyze the fundamental reactivity of acyl chlorides with nucleophiles.

In the context of cross-coupling, copper-catalyzed reactions of acyl chlorides have been explored. For example, the copper-catalyzed [3+2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides is a notable transformation. beilstein-journals.org While this specific reaction does not use an acyl chloride directly as a substrate, it points to the broader utility of copper in mediating complex bond-forming events.

More relevantly, copper(II)-catalyzed coupling reactions of N'-aryl acylhydrazines have been developed for the synthesis of N',N'-diaryl acylhydrazines. rsc.org This reaction proceeds through a proposed transient acyl diazene (B1210634) intermediate. Furthermore, copper-catalyzed tandem cyclizations involving C-P and C-S bond formation have been reported, showcasing the ability of copper to facilitate the construction of heterocyclic systems. nih.gov An efficient copper-catalyzed approach to benzo[b]thiophene and benzothiazole (B30560) derivatives has also been developed using thiocarboxylic acids as a sulfur source. acs.org These examples underscore the potential of copper catalysis in reactions involving acyl-containing starting materials or intermediates.

Grignard-Type Acylations

The acylation of Grignard reagents with acyl chlorides like this compound is a direct method for forming carbon-carbon bonds and synthesizing ketones. However, the high reactivity of organomagnesium compounds presents a significant challenge. Grignard reagents readily react with the initial ketone product, leading to the formation of a tertiary alcohol as a common side product. chemistrysteps.comlibretexts.orglibretexts.org This over-addition reduces the yield of the desired ketone and complicates purification.

The mechanism involves an initial nucleophilic acyl substitution where the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. The chloride ion is eliminated, forming a ketone intermediate. chemistrysteps.comlibretexts.org If a second equivalent of the Grignard reagent is present and highly reactive, it will then attack the newly formed ketone in a nucleophilic addition reaction, ultimately yielding a tertiary alcohol after workup. libretexts.orglibretexts.org

To overcome this, several strategies have been developed to moderate the reactivity of the Grignard reagent and achieve a selective synthesis of the ketone. These methods include:

Use of Catalysts: The addition of catalytic amounts of iron(III) chloride (FeCl₃) can promote the selective formation of ketones. acs.org

Transmetalation: Converting the highly reactive Grignard reagent to a less reactive organometallic species, such as a dialkylcadmium or an organocuprate (Gilman reagent), allows for the selective synthesis of ketones from acyl chlorides. chemistrysteps.combyjus.comchemistrysteps.com Organocuprates are particularly effective as they react readily with acyl chlorides but poorly with the resulting ketone product. chemistrysteps.com

Use of Additives: The addition of specific solvents or ligands can temper the reactivity of the Grignard reagent. N-methylpyrrolidone (NMP) has been shown to be an effective mediator, allowing for the clean synthesis of ketones from the reaction of Grignard reagents and acyl chlorides. rsc.org Similarly, the use of chelating ethers like bis[2-(N,N-dimethylamino)ethyl] ether can complex with the Grignard reagent, reducing its reactivity and preventing the secondary addition to the ketone. wisc.eduresearchgate.net

A pertinent example is the reaction of 2-thiophenyl magnesium bromide with 4-chlorobutyryl chloride in the presence of NMP, which yields the corresponding ketone, 4-chloro-1-(thiophen-2-yl)butan-1-one, in high yield. rsc.org This demonstrates a successful application of reactivity moderation in the synthesis of a thiophene-containing ketone.

| Reactants | Conditions/Mediator | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Thiophenyl magnesium bromide + 4-Chlorobutyryl chloride | N-Methylpyrrolidone (NMP) | 4-chloro-1-(thiophen-2-yl)butan-1-one | 89% | rsc.org |

| Aryl Grignard Reagents + Aromatic Acid Chlorides | bis[2-(N,N-dimethylamino)ethyl] ether | Aryl Ketones | High | wisc.edu |

| Grignard Reagent + Acyl Chloride | Dialkylcadmium (from CdCl₂) | Ketone | Good | byjus.com |

Multicomponent Reactions Employing Thiophene-2-carbonyl Chloride

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural elements from each starting material. While direct examples employing this compound as a component are not prominent in the literature, analogous structures containing the thiophene-2-carbonyl moiety are utilized in powerful MCRs.

One such example is the green, one-pot, three-component synthesis of novel pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines. researchgate.net This reaction utilizes 2-thenoyltrifluoroacetone, an analogue that contains the key thiophene-2-carbonyl structure, along with 4-oxo-4H-chromene-3-carboxaldehyde and various cyclic active methylene (B1212753) compounds (such as 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one or pyrimidine-2,4,6(1H,3H,5H)-trione). The reaction proceeds efficiently in water, highlighting its environmental advantages. researchgate.net This MCR demonstrates the utility of the thiophene-2-carbonyl scaffold in rapidly building complex heterocyclic systems that are of interest in medicinal chemistry.

| Component 1 | Component 2 | Component 3 | Product Type | Solvent | Reference |

|---|---|---|---|---|---|

| 2-Thenoyltrifluoroacetone | 4-oxo-4H-chromene-3-carboxaldehyde | 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one | 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyrano[2,3-c]pyrazole derivative | Water | researchgate.net |

| 2-Thenoyltrifluoroacetone | 4-oxo-4H-chromene-3-carboxaldehyde | Pyrimidine-2,4,6(1H,3H,5H)-trione | 6-(thiophene-2-carbonyl)-7-(trifluoromethyl)pyrano[2,3-d]pyrimidine derivative | Water | researchgate.net |

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For transformations involving thiophene-containing acyl chlorides and their derivatives, both radical and metal-mediated pathways are significant.

Acyl chlorides can serve as precursors to highly reactive acyl radicals under specific conditions, often initiated by photoredox catalysis. These acyl radicals can then participate in a variety of carbon-carbon bond-forming reactions.

While a specific study on the radical pathways of this compound is not detailed, mechanistic investigations of related reactions provide strong evidence for the involvement of radical intermediates in transformations of thiophene-containing molecules. For instance, in a photoinduced, palladium-catalyzed enantioselective cascade carboamidation, a substrate containing a thiophene ring was successfully used. google.com Mechanistic experiments for this transformation revealed that the reaction was significantly inhibited by the addition of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), a well-known radical scavenger. google.com This observation strongly indicates the presence of a radical intermediate in the reaction pathway, demonstrating that thiophene moieties are compatible with and can participate in synthetic strategies that proceed via radical mechanisms.

Metal-mediated processes are fundamental to many modern synthetic transformations. Analyzing the catalytic cycles of these reactions provides deep insight into the role of the metal catalyst and the sequence of elementary steps.

A proposed catalytic cycle for the photoinduced, Pd-catalyzed enantioselective carboamidation involving a thiophene substrate illustrates this process. google.com The cycle is believed to commence with the photoexcitation of the Pd(0) complex. This excited-state catalyst then engages with the bromoamide starting material to generate an α-carbonyl radical. This radical subsequently adds to a 1,3-diene, and the resulting radical intermediate undergoes cyclization. The final steps involve the regeneration of the Pd(0) catalyst, completing the cycle. Light-on/off experiments confirmed that continuous irradiation is necessary, ruling out a radical chain propagation mechanism and supporting a photocatalytic cycle. google.com

Furthermore, computational methods, particularly Density Functional Theory (DFT), are powerful tools for the mechanistic elucidation of such processes. DFT studies on the palladium-catalyzed C-H functionalization of thiophenes with aluminum hydride reagents have been used to predict reaction outcomes. acs.org These calculations can model the entire reaction pathway, comparing the energy barriers for different potential transformations, such as C-H activation versus ring-opening of the thiophene core. The models predicted that C-H alumination at the 2-position of thiophene is kinetically and thermodynamically favored over ring expansion, a prediction that was subsequently verified by experimental results. acs.org This synergy between experimental and computational analysis is key to unraveling the complex mechanisms of metal-mediated transformations involving thiophene derivatives.

Synthesis and Structural Diversification of Derivatives from 2 Thiophen 2 Yl Benzoyl Chloride

Construction of Heterocyclic Systems

The strategic use of 2-(Thiophen-2-yl)benzoyl chloride has enabled the synthesis of various heterocyclic systems, including thieno[2,3-d]pyrimidines, thiazoles, oxazoles, pyrroles, and benzimidazoles. These scaffolds are of significant interest due to their prevalence in biologically active molecules.

Formation of Thieno[2,3-d]pyrimidine (B153573) Derivatives

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities. The synthesis of these derivatives often involves the initial construction of a substituted thiophene (B33073) ring, which is then cyclized to form the pyrimidine (B1678525) ring. For instance, a common route involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) derivative with various reagents to build the fused pyrimidine ring. nih.govresearchgate.netresearchgate.net

One approach involves the reaction of a thiophene derivative with reagents like formamide, phenyl isothiocyanate, or benzoyl isothiocyanate to yield the corresponding thieno[2,3-d]pyrimidine derivatives. researchgate.net Another method describes the reaction of a thiophene precursor with active methylene (B1212753) reagents to afford thieno[2,3-d]pyrimidine derivatives. nih.gov The versatility of these synthetic strategies allows for the introduction of a wide range of substituents on both the thiophene and pyrimidine rings, enabling the fine-tuning of their biological properties. Some thieno[2,3-d]pyrimidine derivatives have shown potential as inhibitors of various kinases, highlighting their therapeutic potential. nih.govgoogle.com

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Thiophene derivative | Formamide, Phenyl isothiocyanate, Benzoyl isothiocyanate | Thieno[2,3-d]pyrimidine derivatives | researchgate.net |

| Thiophene derivative | Active methylene reagents | Thieno[2,3-d]pyrimidine derivatives | nih.gov |

Synthesis of Thiazole (B1198619) and Oxazole (B20620) Scaffolds

The synthesis of thiazole and oxazole derivatives from this compound precursors often involves cyclization reactions. For instance, reacting 4-methyl-2-(chloroacetylamino)thiazole derivatives with a benzazole-2-thiol in acetone (B3395972) can produce 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives. nih.gov

A Hantzsch-type condensation provides a pathway to oxazole scaffolds. This can involve reacting thiophene-2-carbaldehyde (B41791) derivatives with chloromethyl-substituted oxazole precursors under acidic conditions. The use of catalysts like PEG-400 and Bleaching Earth Clay has also been reported for facilitating such heterocyclic coupling reactions. These methods allow for the creation of a diverse library of thiazole and oxazole compounds containing the 2-(thiophen-2-yl) moiety.

Table 2: Synthesis of Thiazole and Oxazole Derivatives

| Starting Material | Reagent/Method | Product | Reference |

|---|---|---|---|

| 4-Methyl-2-(chloroacetylamino)thiazole derivatives | Benzazol-2-thiole | 2-[(Benzazole-2-yl)thioacetylamino]thiazole derivatives | nih.gov |

Pathways to Pyrrole (B145914) Derivatives

Several synthetic routes are available for the preparation of pyrrole derivatives. The Barton-Zard synthesis involves the reaction of isocyanoacetate with a nitroalkene, followed by cyclization. pharmaguideline.com The Paal-Knorr synthesis, a widely used method, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.com Another approach is the Van Leusen pyrrole synthesis, which utilizes a [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene under basic conditions. nih.gov

Benzoylation of pyrroles can be achieved using benzoyl chloride. For example, the reaction of potassium 3,4,5-trimethylpyrrole-2-carboxylate with benzoyl chloride in glacial acetic acid yields 2-benzoyl-3,4,5-trimethylpyrrole. researchgate.net A direct, transition-metal-free synthesis of 2-benzoylpyrrole (B132970) derivatives from free (N-H) pyrroles and benzaldehyde (B42025) has also been developed. researchgate.net

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazole derivatives can be synthesized through the condensation of o-phenylenediamine (B120857) with various carboxylic acids or their derivatives. For example, reacting o-phenylenediamine with phenylglycine in hydrochloric acid yields 2-(1-aminobenzyl)benzimidazole. researchgate.net Another method involves the reaction of o-phenylenediamine with 2-thiophenecarboxaldehyde, which leads to the formation of 1-(thiophene-2-methyl)-2-(2-thiophene)benzimidazole. researchgate.net

Furthermore, 2-thiobenzimidazole derivatives can be prepared by reacting 2-thiobenzimidazole with reagents like methyl or ethyl chloroformate in the presence of a base. umich.edu The subsequent reaction with substituted benzoyl chlorides can then be used to introduce the desired acyl group. japsonline.com These synthetic strategies provide access to a wide range of benzimidazole derivatives with diverse substitution patterns.

Synthesis of 2,2'-Bifurans and 2-(Thiophen-2-yl)furans

The synthesis of 2,2'-bifurans and 2-(thiophen-2-yl)furans can be achieved through various synthetic methodologies. One approach involves the reaction of homophthalic anhydride (B1165640) with N-(furan-2-yl-methylidene)benzylamine, which can lead to tetrahydroisoquinoline-4-carboxylic acids that can be further transformed. nih.gov Copper-catalyzed intramolecular cyclization of 2-alkynyl phenols represents another efficient method for the synthesis of 2-substituted benzofurans. rsc.org Additionally, the treatment of ortho-acylphenols with n-Bu3SnH/AIBN followed by acid treatment can afford 2,3-disubstituted benzofurans. elsevierpure.com

Preparation of Functionalized Thiophene Structures

Beyond the construction of fused heterocyclic systems, this compound and its derivatives are instrumental in the synthesis of various functionalized thiophene structures. An efficient one-pot method for synthesizing 2-aroylbenzo[b]thiophen-3-ols involves the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of triethylamine (B128534). nih.gov This reaction proceeds through an S_N2-type nucleophilic attack followed by intramolecular cyclization.

Furthermore, benzo[b]thiophene derivatives can be prepared starting from materials like 2,5-dimethoxy-6-nitrobenzaldehyde and methylthioglycolate. nih.gov These examples underscore the utility of this compound as a building block for creating a diverse range of thiophene-containing molecules with tailored functionalities.

Acyl-substituted Thiophenes

The introduction of an acyl group onto a thiophene ring is a fundamental transformation in the synthesis of complex heterocyclic compounds. A notable strategy involves the Friedel-Crafts acylation of thiophene-containing molecules. For instance, the acylation of 2-acetylthiophene (B1664040) with benzoyl chloride in the presence of aluminum chloride can lead to the formation of acetylbenzoylthiophenes. arkat-usa.org This reaction, however, can be complicated by transacylation, resulting in a mixture of products. arkat-usa.org A more controlled method utilizes benzotrichloride (B165768) and an excess of aluminum chloride, which reacts with 2-acetylthiophene to selectively produce 2-acetyl-4-benzoylthiophene. arkat-usa.org

Another efficient one-pot method for synthesizing acyl-substituted thiophenes, specifically 2-aroylbenzo[b]thiophen-3-ols, involves the reaction of 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones. nih.gov This reaction proceeds in the presence of triethylamine and is believed to occur via an initial SN2-type nucleophilic attack of the sulfhydryl group on the bromomethyl ketone, followed by an in-situ intramolecular cyclization to yield the desired product in high yield. nih.gov

The synthesis of 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-aminoethoxy)benzoyl]benzo[b]thiophenes is achieved through the acylation of a methyl-protected starting compound, followed by demethylation within the same reaction mixture. google.com This Friedel-Crafts acylation is typically catalyzed by aluminum chloride in an inert organic solvent like dichloromethane. google.com

Below is a table of representative acyl-substituted thiophenes and their synthesis methods.

| Compound Name | Starting Materials | Reagents | Key Reaction Type | Ref |

| 2-Acetyl-4-benzoylthiophene | 2-Acetylthiophene, Benzotrichloride | Aluminum chloride | Friedel-Crafts Acylation | arkat-usa.org |

| 2-Acetyl-4-(4-chlorobenzoyl)thiophene | 2-Acetylthiophene, 4-Chlorobenzotrichloride (B167033) | Aluminum chloride | Friedel-Crafts Acylation | arkat-usa.org |

| 2-Aroylbenzo[b]thiophen-3-ols | 2-Mercaptobenzoic acid, Aryl bromomethyl ketones | Triethylamine | Nucleophilic substitution / Intramolecular cyclization | nih.gov |

| 6-Hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-aminoethoxy)benzoyl]benzo[b]thiophenes | Methyl-protected 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, Substituted benzoyl chloride | Aluminum chloride, Ethanethiol | Friedel-Crafts Acylation / Demethylation | google.com |

Halogenated Thiophene-carbonyl Chlorides as Building Blocks

Halogenated thiophene-carbonyl chlorides are pivotal building blocks in organic synthesis, particularly for creating insecticides and other biologically active molecules. researchgate.netbeilstein-journals.org The presence of both a halogen atom and a carbonyl chloride group on the thiophene ring provides two distinct reactive sites for sequential, controlled functionalization.

The synthesis of these building blocks often starts from commercially available thiophene raw materials. researchgate.net For example, 3,4,5-trichloro-2-thiophenecarbonyl chloride can be prepared from tetrachlorothiophene (B1294677) through lithiation with n-butyllithium or via a Grignard reaction, followed by carbonation with CO₂ to form the carboxylic acid, which is then converted to the acid chloride using thionyl chloride (SOCl₂). researchgate.net Similarly, 4-bromo-3-methyl-2-thiophenecarbonyl chloride can be synthesized from 3-methylthiophene (B123197) through a one-pot bromination/debromination procedure to yield 2,4-dibromo-3-methylthiophene, which is then converted to the final product. researchgate.netbeilstein-journals.org

These halogenated intermediates are crucial for developing complex molecules. For instance, they are key components in the synthesis of a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. researchgate.netbeilstein-journals.org Palladium-catalyzed chelation-assisted C–H bond halogenation represents another advanced method, where aroyl chlorides can be used as chlorinating agents for scaffolds like 2-arylpyridines, demonstrating the utility of acid chlorides in halogenation reactions. thieme-connect.de

Design and Synthesis of Chemically Versatile Acylthiourea Derivatives

Acylthiourea derivatives are a class of compounds known for a broad spectrum of biological activities. nih.govnih.govksu.edu.tr The synthesis of these derivatives from an acyl chloride like this compound is a well-established and efficient process.

The general synthetic route involves a two-step, one-pot procedure. nih.govnih.govksu.edu.trmdpi.com First, the acyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in a dry solvent like acetone. nih.govnih.govmdpi.com This reaction forms the corresponding acyl isothiocyanate in situ. In the second step, a primary or secondary amine is added directly to the reaction mixture. nih.govmdpi.com The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, yielding the N,N'-disubstituted acylthiourea derivative. nih.govmdpi.com The resulting product can then be isolated by precipitation in an ice-water mixture and purified by recrystallization. mdpi.com

The versatility of this method allows for the creation of a large library of acylthiourea derivatives by simply varying the amine component used in the second step. This modularity is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The table below illustrates potential acylthiourea derivatives that can be synthesized from this compound.

| Acyl Chloride | Amine | Resulting Acylthiourea Derivative |

| This compound | Aniline | 1-(Phenyl)-3-(2-(thiophen-2-yl)benzoyl)thiourea |

| This compound | 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(2-(thiophen-2-yl)benzoyl)thiourea |

| This compound | 2-Aminopyridine | 1-(Pyridin-2-yl)-3-(2-(thiophen-2-yl)benzoyl)thiourea |

| This compound | Cyclohexylamine | 1-(Cyclohexyl)-3-(2-(thiophen-2-yl)benzoyl)thiourea |

| This compound | Diethylamine | 1,1-Diethyl-3-(2-(thiophen-2-yl)benzoyl)thiourea |

Regioselective Functionalization Strategies

Achieving regioselectivity—the control of reaction position on a molecule—is a central challenge in the synthesis of complex organic molecules. For a molecule like this compound, with multiple potentially reactive C-H bonds on both the thiophene and benzene (B151609) rings, regioselective functionalization is crucial for creating specific isomers.

Intramolecular acylation of ω-thienylalkanoic acid chlorides demonstrates that reactions can be directed to specific positions on the thiophene ring. For instance, the acylation of ω-(3-methyl-2-thienyl)- and ω-(4-methyl-2-thienyl)alkanoic acid chlorides occurs at the free 5-position of the thiophene ring. researchgate.net

In the context of Friedel-Crafts acylation, the presence of a deactivating acyl group on the thiophene ring, when complexed with a Lewis acid like AlCl₃, directs incoming electrophiles to the 4-position, rather than the typically more reactive 5-position. arkat-usa.org This change in orientation is because the complex deactivates the 5-position to a greater extent than the 4-position. arkat-usa.org This strategy allows for the synthesis of 2,4-diacylthiophenes, which are otherwise difficult to obtain. arkat-usa.org For example, reacting 2-acetylthiophene with 4-chlorobenzotrichloride in the presence of excess AlCl₃ yields 2-acetyl-4-(4-chlorobenzoyl)thiophene. arkat-usa.org These findings highlight how reaction conditions and reagents can be manipulated to achieve precise control over the functionalization of the thiophene moiety.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The compound's bifunctional nature allows it to be a linchpin in the assembly of multi-cyclic and sterically complex systems. The acyl chloride can readily undergo reactions such as Friedel-Crafts acylation, esterification, and amidation, while the thiophene (B33073) ring can be involved in various coupling reactions or electrophilic substitutions.

The thiophene ring is a core component in numerous pharmaceuticals and agrochemicals, valued for its ability to modulate biological activity. acints.com Acyl chlorides, in turn, are crucial for assembling the amide and ester linkages common in many active pharmaceutical ingredients. nih.gov Consequently, 2-(thiophen-2-yl)benzoyl chloride is recognized as a significant building block for pharmaceutical intermediates.

Research has demonstrated the use of its parent acid, o-(2-thienyl)benzoic acid, as a precursor in the synthesis of o-(2-thienyl)benzamide. chemicalbook.com In this synthesis, the carboxylic acid is first converted to the acyl chloride (this compound) in situ, which then reacts with ammonia (B1221849) to form the final amide product. chemicalbook.com Such amides are key structural motifs in medicinal chemistry. For instance, thiophene-arylamide derivatives have been developed as potent inhibitors of the enzyme DprE1, showing significant antimycobacterial activity. youtube.com

Furthermore, halogenated derivatives of 2-thiophenecarboxylic acids, which are closely related to the target compound, serve as essential building blocks for new classes of 1,2,4-triazole (B32235) insecticides. taylorandfrancis.com The ability to construct complex heterocyclic systems is also demonstrated in the synthesis of quinazoline-4-thiones from substituted benzoyl chlorides, highlighting the utility of this class of reagents in creating scaffolds of high medicinal value. nih.gov The presence of the thiophene moiety is also crucial in drugs like the antiepileptic Tiagabine, underscoring the importance of thiophene-containing building blocks in drug discovery. bldpharm.com

Thiophene-based materials are at the forefront of research into organic electronics, owing to their excellent charge transport properties and tunable electronic structures. Conjugated polymers containing thiophene units are widely used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). mdpi.commdpi.com

Chemical suppliers have categorized this compound as a building block for materials relevant to OLEDs and other electronic applications. bldpharm.com This potential is rooted in the established success of related structures. For example, conjugated donor-acceptor copolymers incorporating di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized and shown to have properties suitable for optoelectronic devices, including improved thermal stability and red light emission. mdpi.com The acyl chloride group of this compound provides a convenient handle to incorporate this thienyl-phenyl unit into larger polymeric or molecular systems designed for specific electronic or photophysical functions.

Chiral Synthesis and Stereoselective Transformations

While direct applications of this compound in stereoselective transformations are not extensively documented, its chemical nature presents significant potential in this area. The acyl chloride group can react with chiral alcohols, amines, or other nucleophiles to generate diastereomeric or enantiomerically enriched products. These products can serve as chiral ligands, auxiliaries, or monomers for the synthesis of chiral polymers.

The field of inherently chiral electroactive materials offers a pertinent example. Researchers have synthesized novel atropisomeric, C₂-symmetric monomers based on bithianaphthene functionalized with thiophene units. mdpi.com These chiral monomers can be polymerized to create materials with outstanding enantiodiscrimination abilities, which are valuable in chiral sensing and separation technologies. mdpi.com Given the reactivity of its acyl chloride group, this compound could be employed to react with a chiral scaffold, thereby creating a new chiral thiophene-containing monomer for similar applications in advanced materials.

Theoretical and Computational Studies on 2 Thiophen 2 Yl Benzoyl Chloride and Its Derivatives

Electronic Structure and Bonding Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the electronic landscape of thiophene-containing compounds. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy gap between these orbitals (ΔEH-L) is a key indicator of a molecule's chemical reactivity and kinetic stability.

In studies of related thiophene-2-carboxamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gap is significantly influenced by the nature of substituents. nih.gov For instance, amino-substituted derivatives were found to have the highest energy gap, while methyl-substituted ones had the lowest. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For a series of 3-substituted thiophene-2-carboxamide derivatives, the calculated energy gaps varied as follows:

Amino derivatives (7a-c): Highest ΔEH-L

Hydroxy derivatives (3a-c): Moderate ΔEH-L

Methyl derivatives (5a-c): Lowest ΔEH-L nih.gov

Previous DFT studies on other thiophene-2-carboxamide derivatives reported HOMO-LUMO gaps around 5.031 eV, while certain thiophene-thiadiazole hybrids showed gaps in the range of 3.83 to 4.18 eV. nih.gov These values provide a comparative framework for estimating the electronic characteristics of 2-(thiophen-2-yl)benzoyl chloride, suggesting it is a reactive species suitable for further chemical transformations.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound and its derivatives dictates their physical and chemical properties. X-ray crystallography and computational geometry optimization are the primary tools for this analysis.

Studies on structurally similar compounds, such as (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, reveal that the benzothiophene (B83047) ring system is essentially planar. nih.gov The relative orientation of the different ring systems is described by dihedral angles. For example, in one derivative, the mean plane of the thiophene (B33073) ring system forms dihedral angles of 1.2°, 2.3°, and 77.7° with adjacent phenyl rings. nih.gov This near-orthogonality with one of the rings highlights the steric and electronic influences on the molecule's preferred conformation. nih.gov

In another related benzofuran (B130515) derivative, steric repulsion between different functional groups was found to significantly influence the molecular conformation. nih.gov For this compound, the key conformational feature would be the dihedral angle between the thiophene and benzene (B151609) rings, which is influenced by the steric bulk of the carbonyl chloride group and potential intramolecular interactions.

Table 1: Selected Bond Angles and Dihedral Angles in a Thiophene Derivative Data from a related benzothiophene derivative, (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide (Compound I)

| Parameter | Value (°) |

| O2—S2—O1 Angle | 118.64 (9) |

| N1—S2—C17 Angle | 106.35 (9) |

| Dihedral Angle (Thiophene - Phenyl Ring 1) | 1.2 (2) |

| Dihedral Angle (Thiophene - Phenyl Ring 2) | 2.3 (2) |

| Dihedral Angle (Thiophene - Phenyl Ring 3) | 77.7 (2) |

| Source: nih.gov |

Spectroscopic Property Prediction and Interpretation

Computational methods are frequently used to predict spectroscopic data (e.g., IR, NMR), which aids in the characterization of newly synthesized compounds. DFT calculations can predict vibrational frequencies (IR) and chemical shifts (NMR) that often show good correlation with experimental results.

For a series of novel thiophene-2-carboxamide derivatives, IR, 1H NMR, and mass spectroscopy were used for characterization, with DFT studies providing deeper molecular and electronic insights. nih.gov Similarly, for asymmetrical β-diketone derivatives of thiophene, FT-IR and UV-Vis spectroscopy were employed alongside NMR for the ligand, with X-ray diffraction confirming the final structures. researchgate.net These combined experimental and theoretical approaches allow for unambiguous structural assignment. The predicted spectra for this compound would be expected to show characteristic peaks for the C=O stretch of the acyl chloride, C-Cl stretch, and various vibrations associated with the thiophene and benzene rings.

Reaction Mechanism Simulations and Energetics

Understanding how a reaction proceeds is crucial for optimizing conditions and predicting outcomes. Computational simulations can map out reaction pathways, identify transition states, and calculate the energy barriers associated with a chemical transformation.

The reactivity profile of related acyl chlorides indicates that they are incompatible with water, bases, strong oxidizing agents, and alcohols. nih.gov The reaction of this compound with nucleophiles is a key transformation. For instance, the synthesis of thiophene-2-carbonyl chloride, a related compound, is a key step in the production of the pesticide Tioxazafen. acs.org Simulations of these acylation reactions can clarify the role of catalysts and the formation of byproducts. acs.org Mechanochemical and transition-metal-catalyzed reactions of alkynes, for example, have been studied to understand their mechanisms, which often involve steps like single-electron transfer and the formation of radical intermediates. mdpi.com

DFT is a workhorse in computational chemistry for studying thiophene derivatives. nih.gov It is effective for evaluating electronic properties, structural characteristics, and reaction energetics. nih.govresearchgate.net DFT has been applied to:

Investigate Structure-Property Relationships: Studies on polythiophenes use DFT to control the band gap, which is essential for applications in electronics like solar cells and transistors. nih.gov

Analyze Molecular Properties: For thiophene-2-carboxamide derivatives, DFT was used to study molecular and electronic properties, revealing how different substituents tune the HOMO-LUMO gap. nih.gov

Predict Reactivity: By calculating the energies of reactants, transition states, and products, DFT can predict the favorability and kinetics of reactions involving this compound.

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of molecules and their complexes. This technique is particularly valuable for studying the stability of ligand-protein interactions in drug design or the dynamic behavior of materials.

In the context of thiophene derivatives, MD simulations have been used to confirm the stability of complexes formed between potential drug candidates and their target enzymes. For a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives designed as potential Alzheimer's disease treatments, MD simulations were used to validate the binding interactions and stability of the most active compounds within the enzyme's active site. nih.gov While specific MD simulations on this compound are not widely reported, this methodology could be applied to study its interactions with solvents or its behavior in condensed phases.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules pack together in the solid state is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds and π–π stacking. These interactions define the supramolecular assembly.

Hirshfeld surface analysis, a computational tool, is often used to visualize and quantify these interactions. In the crystal structure of a related benzothiophene derivative, the supramolecular architecture is stabilized by N—H⋯O and C—H⋯F hydrogen bonds, as well as C—H⋯π interactions. nih.gov In another study on 2-(benzofuran-2-yl)-2-oxoethyl benzoates, molecules were linked into chains and two-dimensional plates through extensive C—H⋯O hydrogen bonds and π–π interactions. nih.gov

For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker C—H⋯O interactions involving the carbonyl oxygen, as well as π–π stacking between the aromatic thiophene and benzene rings.

Future Research Directions in 2 Thiophen 2 Yl Benzoyl Chloride Chemistry

Development of Novel Catalytic Systems

The reactivity of 2-(thiophen-2-yl)benzoyl chloride is fundamentally governed by the catalytic systems employed. Future research will focus on creating novel catalysts that offer enhanced selectivity, efficiency, and broader substrate scope for reactions involving this compound.

One promising avenue is the development of advanced transition-metal catalysts. While traditional catalysts are used for benzoyl chloride synthesis, future work will likely target bespoke catalysts for thiophene-containing acyl chlorides. google.comgoogle.com This includes the design of nickel-based catalytic systems for multicomponent reductive couplings, which could unite this compound with other organic fragments with high chemoselectivity. nih.gov Research into palladium-catalyzed intramolecular C-H functionalization could also lead to novel cyclization reactions, transforming this compound into complex polycyclic aromatic systems containing thiophene (B33073). researchgate.net

Organocatalysis presents another fertile ground for innovation. Simple, metal-free organic molecules can catalyze a wide range of transformations under mild conditions. organic-chemistry.org Future studies could explore the use of Lewis base organocatalysts, such as diethylcyclopropenone, to promote nucleophilic substitution reactions at the acyl chloride group of this compound with stereochemical control. organic-chemistry.org Furthermore, the development of photocatalysts, like acridinium-based dyes, could enable benzylic C-H bond functionalization on derivatives of this compound under visible light, offering a mild and selective activation strategy. organic-chemistry.org

Exploration of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic routes.

A key focus will be on improving the atom economy and reducing waste in the synthesis of the parent compound and its derivatives. rsc.org This involves moving away from stoichiometric reagents like thionyl chloride or oxalyl chloride for the conversion of the corresponding carboxylic acid to the acyl chloride, and instead exploring catalytic alternatives. For instance, using catalytic amounts of a phosphine (B1218219) oxide with a cheap chlorinating agent could reduce waste and improve safety. organic-chemistry.org Another approach involves the hydrolysis of a trichloromethyl precursor, which can be an efficient industrial process if managed carefully to prevent over-hydrolysis to the carboxylic acid. researchgate.net

Solvent-free and mechanochemical methods are also set to play a larger role. mdpi.com Ball-milling techniques, which have proven effective for various transition-metal-catalyzed reactions, could be adapted for the synthesis and reactions of this compound. mdpi.com These methods often lead to shorter reaction times, reduced solvent usage, and sometimes even different reactivity compared to solution-phase chemistry, opening up new synthetic possibilities. mdpi.com Recycling of byproducts and catalysts, as demonstrated in some industrial processes for benzoyl chloride, will also be a critical aspect of making the chemistry of this compound more sustainable. google.com

Expanding the Scope of Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for building molecular complexity efficiently. rsc.orgresearchgate.netbeilstein-journals.org this compound is an ideal candidate for the design of new MCRs due to its two distinct reactive sites.

Future research will aim to utilize this dual reactivity to construct novel heterocyclic and polyfunctionalized molecules. For example, MCRs involving the acyl chloride moiety are well-established, such as the Passerini and Ugi reactions or their variations. researchgate.net New protocols could be designed where this compound acts as the acyl component in a three-component reaction with an organozinc reagent and an acrylate, leading to complex β-ketoesters. globalauthorid.comresearchgate.net

Furthermore, the thiophene ring itself can participate in cycloaddition reactions or be functionalized through C-H activation as part of a multicomponent sequence. rsc.org A hypothetical MCR could involve the initial reaction of the benzoyl chloride, followed by a transition-metal-catalyzed cross-coupling or cyclization involving the thiophene ring. The development of such tandem MCRs would provide rapid access to libraries of novel compounds with potential applications in medicinal chemistry and materials science, leveraging the efficiency and atom economy inherent to MCRs. nih.govrsc.org

Advanced Computational Modeling for Reaction Discovery and Optimization

In silico methods are becoming indispensable for accelerating chemical research. Advanced computational modeling will be instrumental in guiding the future development of this compound chemistry.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict the reactivity of different sites on the molecule, and rationalize the outcomes of catalytic cycles. nih.gov For instance, theoretical calculations can help understand the chemoselectivity in nickel-catalyzed multicomponent reactions, guiding the design of more efficient catalytic systems. nih.gov This predictive power allows for the rational design of experiments, saving time and resources.

Molecular docking and virtual screening are powerful tools for identifying potential applications of molecules derived from this compound, particularly in drug discovery. nih.govnih.gov By modeling the interaction of potential products with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest likelihood of biological activity. nih.govtechscience.com This in silico approach has been successfully used to design novel kinase inhibitors based on thiophene scaffolds. nih.gov A data-driven, multi-layer screening strategy, which combines computational property mapping with experimental screening, could accelerate the discovery of new reactions and applications for this versatile building block. acs.org

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Thiophen-2-yl)benzoyl chloride, and what reaction conditions are critical for optimizing yield and purity?

Methodological Answer:

The synthesis typically involves reacting 2-(thiophen-2-yl)benzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (40–60°C) for 4–6 hours. Catalytic N,N-dimethylformamide (DMF) (1–2 mol%) accelerates the reaction by activating the carboxylic acid. Critical parameters include:

- Moisture control : Strictly anhydrous conditions prevent hydrolysis to the carboxylic acid.

- Temperature : Excessive heat (>70°C) may degrade the product.

- Workup : Excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or recrystallization.

Yields typically exceed 85% when using high-purity starting materials .

Advanced: How can researchers address competing hydrolysis and acylation side reactions when using this compound in nucleophilic substitution reactions?

Methodological Answer:

Competing hydrolysis is mitigated by:

- Solvent selection : Use aprotic solvents (e.g., DCM, THF) with molecular sieves to scavenge trace water.

- Temperature modulation : Conduct reactions at 0–5°C to slow hydrolysis while maintaining nucleophile reactivity.

- Nucleophile activation : Pre-activate nucleophiles (e.g., amines) by deprotonation with triethylamine or NaH.

For acylation side reactions (e.g., over-acylation of amines), stoichiometric control and stepwise addition of the acyl chloride are critical. Reaction progress can be monitored via TLC or in situ FTIR to detect carbonyl intermediates .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

| Technique | Key Data |

|---|---|

| ¹H/¹³C NMR | Aromatic protons (δ 7.2–8.1 ppm), thiophene protons (δ 6.9–7.5 ppm), and carbonyl carbon (δ ~170 ppm). |

| IR | Strong C=O stretch at ~1770 cm⁻¹, C-Cl at ~750 cm⁻¹. |

| HPLC | Reverse-phase C18 column (ACN/H2O gradient); retention time ~8.2 min (95% purity threshold). |

| Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 226 (M⁺). Purity is validated by integration of NMR signals or HPLC area-under-curve analysis . |

Advanced: What strategies are effective in resolving structural ambiguities of this compound derivatives using crystallographic or computational methods?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis resolves bond angles and conformations (e.g., dihedral angle between thiophene and benzoyl groups). Requires slow vapor diffusion of hexane into DCM solutions for crystal growth.

- DFT calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts electronic properties (e.g., charge distribution on the acyl chloride group). Compare computed IR/NMR spectra with experimental data to validate structures .

Basic: How should researchers handle the moisture-sensitive nature of this compound during experimental procedures?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in sealed, flame-dried glassware.

- Handling : Use Schlenk lines or gloveboxes for transfers. Pre-dry glassware and syringes.

- Safety : Wear nitrile gloves, goggles, and a lab coat. Neutralize spills with sodium bicarbonate .

Advanced: What mechanistic insights explain the regioselectivity observed in the acylation reactions involving this compound and heterocyclic amines?

Methodological Answer:

Regioselectivity arises from:

- Electronic effects : The electron-rich thiophene ring directs electrophilic acylation to the para position of the benzoyl group.

- Steric hindrance : Bulky substituents on the amine (e.g., morpholine) favor N-acylation over O-acylation.

Mechanistic studies using Hammett plots or kinetic isotope effects (KIE) can quantify substituent influence. Competitive experiments with substituted amines validate selectivity trends .

Basic: What are the documented applications of this compound in synthesizing bioactive molecules or materials?

Methodological Answer:

- Pharmaceuticals : Used to synthesize thrombin inhibitors (e.g., coupling with pyridinecarboxamides) and kinase modulators.

- Agrochemicals : Intermediate for fungicides targeting thiophene-dependent enzymes.

- Materials : Precursor for conductive polymers (e.g., poly-thiophene benzamide hybrids) .

Advanced: How can kinetic and thermodynamic studies improve the design of multi-step syntheses utilizing this compound as an intermediate?

Methodological Answer:

- Kinetic profiling : Use stopped-flow NMR or calorimetry to determine rate constants for acylation vs. hydrolysis.

- Thermodynamic stability : Assess energy barriers (ΔG‡) for intermediates via Eyring plots.

- Scale-up optimization : Identify rate-limiting steps (e.g., SOCl₂ removal) and adjust residence times in flow reactors. Data-driven workflows reduce side-product formation by >30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.